2-[[(Tetrahydropyran-2-yl)oxy]methyl]benzyl Alcohol
Overview
Description
2-[[(Tetrahydropyran-2-yl)oxy]methyl]benzyl Alcohol is a chemical compound with the molecular formula C13H18O3 and a molecular weight of 222.28 g/mol. It is commonly used as a building block in organic synthesis due to its unique structure, which includes a tetrahydropyran ring and a benzyl alcohol moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[(Tetrahydropyran-2-yl)oxy]methyl]benzyl Alcohol typically involves the protection of benzyl alcohol using tetrahydropyran. One common method is the reaction of benzyl alcohol with dihydropyran in the presence of an acid catalyst to form the tetrahydropyranyl ether . This reaction is usually carried out under mild conditions, such as room temperature, to avoid decomposition of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .
Chemical Reactions Analysis
Types of Reactions
2-[[(Tetrahydropyran-2-yl)oxy]methyl]benzyl Alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The tetrahydropyranyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Acidic or basic conditions can be employed to facilitate substitution reactions.
Major Products Formed
Oxidation: Benzaldehyde or benzoic acid.
Reduction: Benzyl alcohol.
Substitution: Various substituted benzyl alcohol derivatives.
Scientific Research Applications
2-[[(Tetrahydropyran-2-yl)oxy]methyl]benzyl Alcohol is widely used in scientific research due to its versatility:
Chemistry: It serves as a protecting group for alcohols in organic synthesis, allowing for selective reactions on other functional groups.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is a key intermediate in the synthesis of various drugs, particularly those targeting the central nervous system.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[[(Tetrahydropyran-2-yl)oxy]methyl]benzyl Alcohol involves its ability to act as a protecting group for alcohols. The tetrahydropyranyl group can be easily removed under acidic conditions, revealing the free alcohol group for further reactions. This property makes it a valuable tool in multi-step organic synthesis .
Comparison with Similar Compounds
Similar Compounds
2-[[(Tetrahydropyran-2-yl)oxy]methyl]benzaldehyde: Similar structure but with an aldehyde group instead of an alcohol group.
2-[[(Tetrahydropyran-2-yl)oxy]methyl]benzoic Acid: Similar structure but with a carboxylic acid group instead of an alcohol group.
Uniqueness
2-[[(Tetrahydropyran-2-yl)oxy]methyl]benzyl Alcohol is unique due to its dual functionality as both a protecting group and a reactive intermediate. This dual functionality allows for greater flexibility in synthetic routes and the ability to perform selective reactions on complex molecules.
Properties
IUPAC Name |
[2-(oxan-2-yloxymethyl)phenyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c14-9-11-5-1-2-6-12(11)10-16-13-7-3-4-8-15-13/h1-2,5-6,13-14H,3-4,7-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOCBXMPWJAQCQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OCC2=CC=CC=C2CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90463024 | |
Record name | (2-{[(Oxan-2-yl)oxy]methyl}phenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90463024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
217433-37-9 | |
Record name | (2-{[(Oxan-2-yl)oxy]methyl}phenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90463024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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